molecular formula C9H13ClN4 B2547492 [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride CAS No. 2279124-37-5

[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride

Cat. No.: B2547492
CAS No.: 2279124-37-5
M. Wt: 212.68
InChI Key: YJNYGKZVFWJKTR-UHFFFAOYSA-N
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Description

[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal research. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are employed to construct the imidazo[1,2-a]pyrimidine scaffold. For instance, one common approach is the aza-Michael–Mannich reaction, which facilitates the formation of carbon–nitrogen bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs .

Medicine

In medicine, this compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and bioavailability. These unique features contribute to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;/h3,5-6H,2,4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNYGKZVFWJKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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